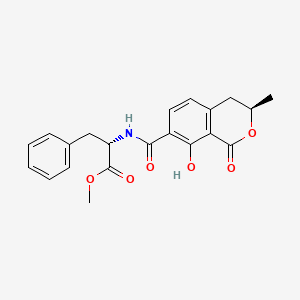

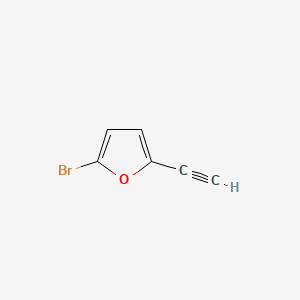

Oleuropein aglycone

Descripción general

Descripción

La aglicona de oleuropeína es el principal componente fenólico del aceite de oliva virgen extra. Se deriva de la deglucosilación de la oleuropeína, que existe en las hojas y los frutos de hueso de Olea europaea durante el período de maduración . La aglicona de oleuropeína está ganando popularidad debido a sus diversos efectos farmacológicos, que incluyen propiedades anti-Alzheimer, anti-cáncer de mama, anti-inflamatorias, anti-hiperglucémicas, antioxidantes y reductoras de lípidos .

Métodos De Preparación

La aglicona de oleuropeína se puede obtener mediante tres métodos de hidrólisis primarios: hidrólisis enzimática, hidrólisis ácida e hidrólisis acetal . La hidrólisis enzimática se puede lograr con enzimas tanto exógenas como endógenas . Los métodos de producción industrial incluyen el uso de procesos de membrana integrados, que combinan un biorreactor de membrana y un sistema de emulsión de membrana para producir un compuesto fito terapéutico purificado no disponible comercialmente . Este método logra una conversión del 93% del sustrato (oleuropeína) y permite la extracción del compuesto con una eficiencia del 90% en condiciones sostenibles .

Análisis De Reacciones Químicas

La aglicona de oleuropeína experimenta diversas reacciones químicas, que incluyen oxidación, reducción y sustitución . Los reactivos y condiciones comunes utilizados en estas reacciones incluyen la hidrólisis enzimática, la hidrólisis ácida y la hidrólisis acetal . Los principales productos formados a partir de estas reacciones incluyen la aglicona de oleuropeína descarboximetil, que tiene unidades aromáticas dihidroxiladas idénticas en su estructura .

Aplicaciones Científicas De Investigación

La aglicona de oleuropeína tiene una amplia gama de aplicaciones de investigación científica. En química, se estudia por sus propiedades antioxidantes . En biología, es conocida por sus efectos antiinflamatorios y anti-hiperglucémicos . En medicina, ha mostrado potencial en el tratamiento de la enfermedad de Alzheimer y el cáncer de mama . En la industria, se utiliza en la producción de compuestos bioactivos derivados de residuos renovables, como las hojas de olivo .

Mecanismo De Acción

El mecanismo de acción de la aglicona de oleuropeína implica su capacidad para interrumpir los fibrilos de amiloide β, que están asociados con la enfermedad de Alzheimer . Se dirige a un motivo clave en el péptido amiloide β, causando inestabilidad estructural y una eficaz disagregación de los fibrilos . Esta interrupción reduce la citotoxicidad y la inflamación, proporcionando efectos neuroprotectores .

Comparación Con Compuestos Similares

La aglicona de oleuropeína es única debido a sus diversos efectos farmacológicos y su capacidad para interrumpir los fibrilos de amiloide β . Los compuestos similares incluyen el hidroxitirosol y la aglicona de oleuropeína descarboximetil . El hidroxitirosol es otro compuesto fenólico que se encuentra en el aceite de oliva, conocido por sus propiedades antioxidantes y antiinflamatorias . La aglicona de oleuropeína descarboximetil comparte similitudes estructurales con la aglicona de oleuropeína, pero difiere en su grupo metoxocarbonilo en el anillo dihidropirano .

Propiedades

IUPAC Name |

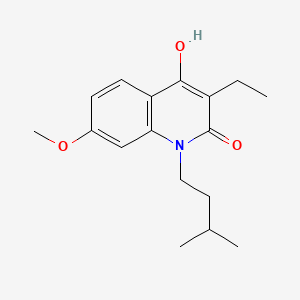

methyl (4S,5E,6R)-4-[2-[2-(3,4-dihydroxyphenyl)ethoxy]-2-oxoethyl]-5-ethylidene-6-hydroxy-4H-pyran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O8/c1-3-12-13(14(18(23)25-2)10-27-19(12)24)9-17(22)26-7-6-11-4-5-15(20)16(21)8-11/h3-5,8,10,13,19-21,24H,6-7,9H2,1-2H3/b12-3+/t13-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIWKXNFEOZXNLX-BBHIFXBUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1C(C(=COC1O)C(=O)OC)CC(=O)OCCC2=CC(=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/1\[C@@H](C(=CO[C@H]1O)C(=O)OC)CC(=O)OCCC2=CC(=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70953711 | |

| Record name | Oleuropein aglycon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70953711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31773-95-2 | |

| Record name | Oleuropein aglycon | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31773-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oleuropein aglycone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031773952 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oleuropein aglycon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70953711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![benzyl 5-acetyloxy-2-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoate](/img/structure/B579793.png)

![N-(4-Methoxyphenyl)-5-methoxyspiro[cyclohexane-1,3'-indoline]-2'-carboxamide](/img/structure/B579795.png)

![(17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B579799.png)

![6H-Furo[3,2-e]indole](/img/structure/B579801.png)

![[(3S,8S,9R,10R,12R,13S,14R,17S)-17-acetyl-3,8,14-trihydroxy-10,13-dimethyl-2,3,4,7,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-12-yl] benzoate](/img/structure/B579805.png)

![1-[(5S,6R,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethanone](/img/structure/B579806.png)